

5-Methyl-5-hexen-2-one chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Methyl-5-hexen-2-one

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An In-depth Technical Guide to 5-Methyl-5-hexen-2-one

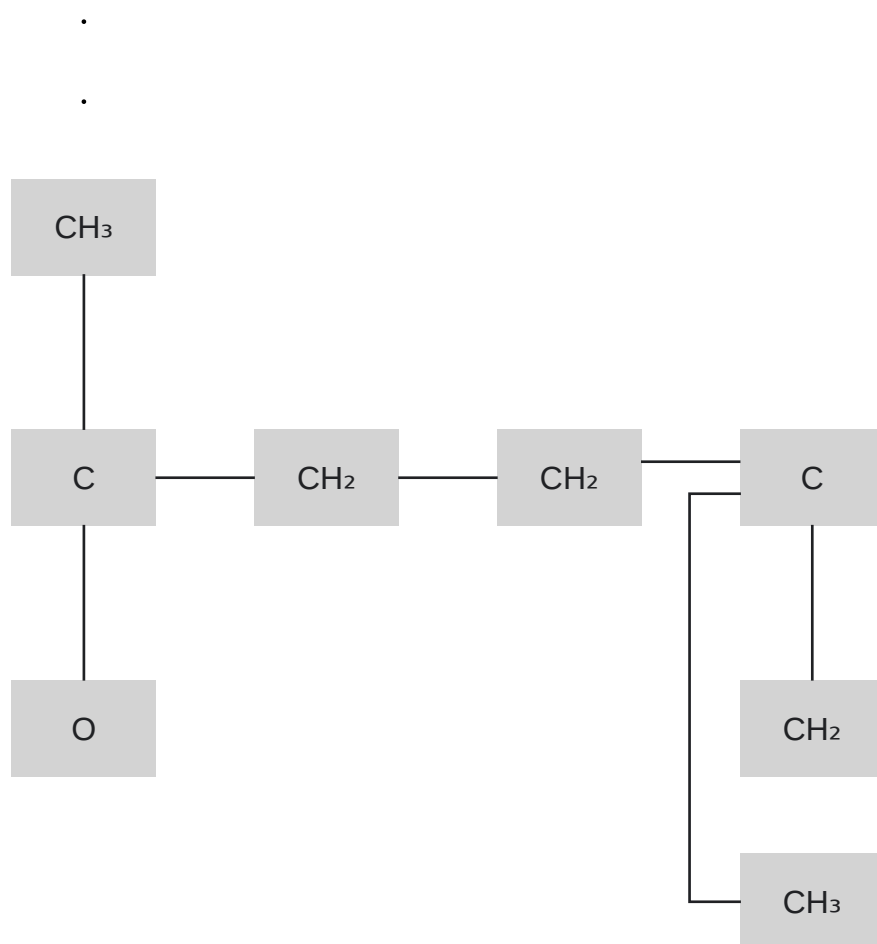
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-Methyl-5-hexen-2-one**, a ketone with applications as a flavoring agent.^[1] It details its chemical identity, physical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 5-methylhex-5-en-2-one.^{[1][2]} Other common synonyms include methallylacetone and 5-methylene-2-hexanone.^[1]

The chemical structure consists of a six-carbon chain. A ketone functional group is located at the second carbon position (C2), and a double bond exists between the fifth (C5) and a methyl-substituted sixth carbon, forming a terminal alkene.



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Caption: Chemical structure of **5-Methyl-5-hexen-2-one**.

Physicochemical Properties

A summary of the key quantitative data for **5-Methyl-5-hexen-2-one** is presented below. This data is essential for its handling, application, and analysis in a laboratory setting.

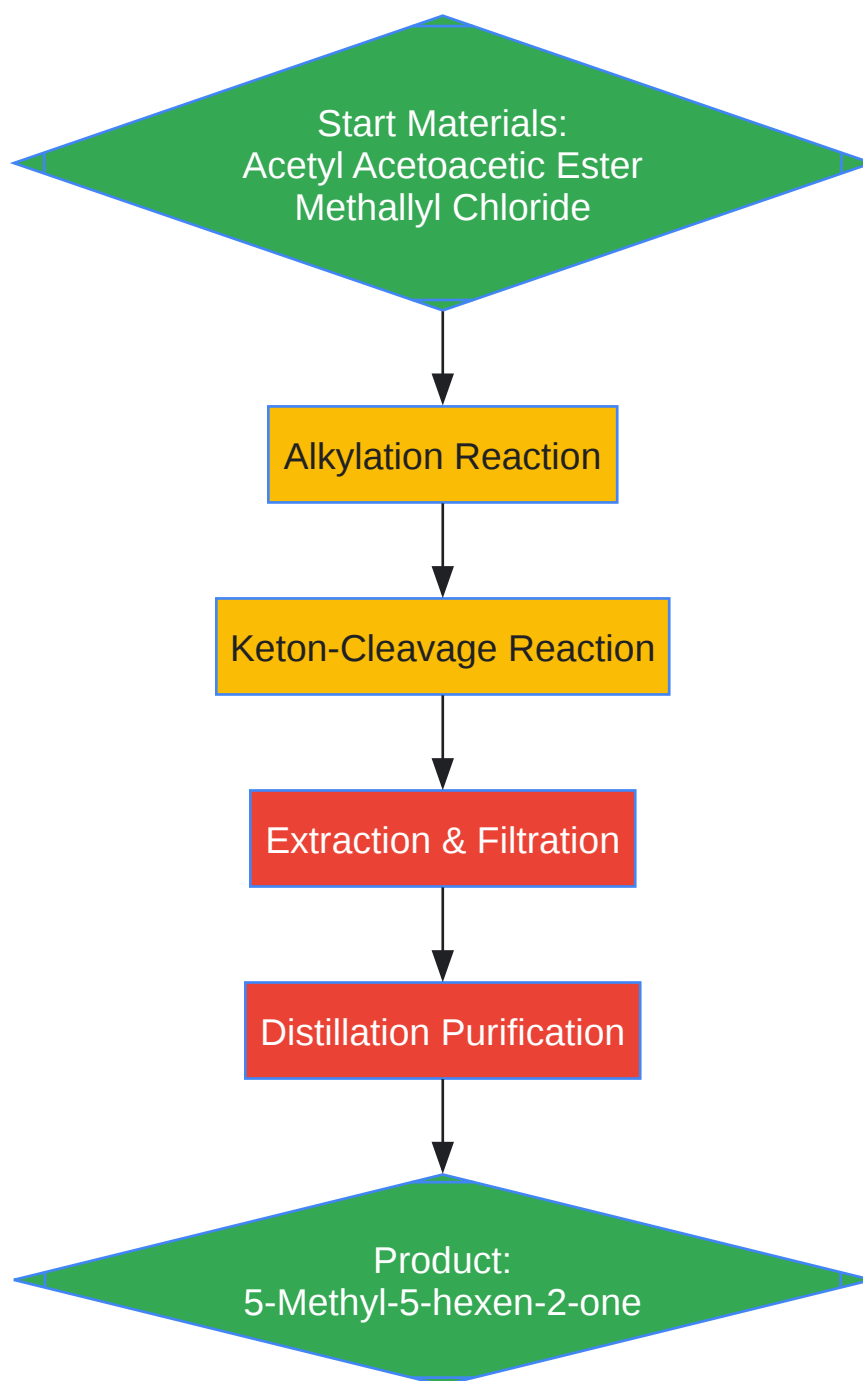
Property	Value	Reference
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1][3]
CAS Number	3240-09-3	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	148-149 °C	[3][4]
Density	0.865 g/mL at 25 °C	[3][4]
Refractive Index	n _{20/D} 1.431	[3][4]
Flash Point	42 °C (107.6 °F) - closed cup	[5]
Solubility	Insoluble in water; soluble in fats	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5-Methyl-5-hexen-2-one** are crucial for its application in research and development.

A common and efficient method for the synthesis of **5-Methyl-5-hexen-2-one** involves the alkylation of an acetoacetic ester followed by a cleavage reaction.[6] This procedure is noted for its relatively high yield and straightforward execution.

Workflow Diagram:



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Caption: Workflow for the synthesis of **5-Methyl-5-hexen-2-one**.

Methodology:

- Alkylation: The synthesis is initiated by the alkylation of acetoacetic ester using methallyl chloride (3-chloro-2-methylpropene).^[6] Anhydrous potassium carbonate is added to a

starting material of acetyl acetone.[6]

- Cleavage: Following the alkylation, a cleavage reaction is performed.[6] The resulting ketoester is reacted with a 10% aqueous solution of sodium hydroxide (NaOH).[6] The reaction mixture is stirred overnight and refluxed for one hour.[6]
- Work-up and Purification: The sodium chloride (NaCl) formed is removed by filtration. The collected material is washed with ethanol. The final product is purified by distillation under normal pressure, followed by a second distillation under reduced pressure.[6]

This process has been reported to yield **5-Methyl-5-hexen-2-one** at approximately 51% over a period of 17-21 hours.[6]

The purity and concentration of **5-Methyl-5-hexen-2-one** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Methodology:

- Column: Newcrom R1 HPLC column.[7]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[7] For standard detection, phosphoric acid is used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.[7]
- Application: This method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetic studies.[7]

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